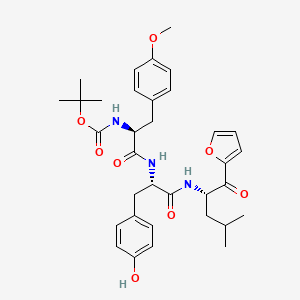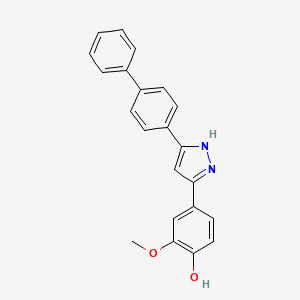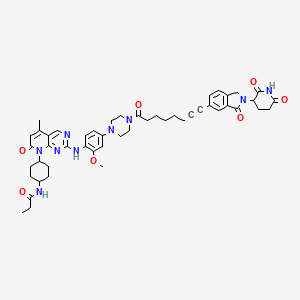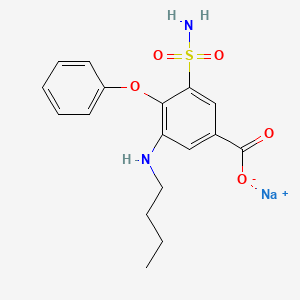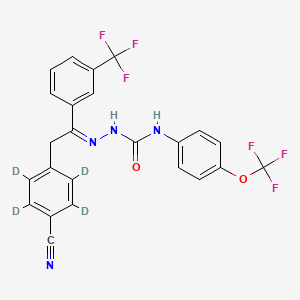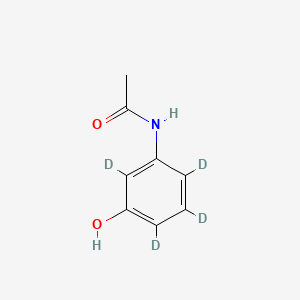
3-Acetamidophenol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Its molecular formula is C₈H₅D₄NO₂, and it has a molecular weight of 155.19. This compound is primarily used in research settings due to its isotopic labeling, which makes it useful in various analytical and biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidophenol-d4 typically involves the isotopic labeling of 3-Acetamidophenol. One common method is the acetylation of 3-aminophenol with acetic anhydride in the presence of deuterium oxide (D₂O) to introduce deuterium atoms . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamidophenol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride and sulfuric acid (H₂SO₄) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Acetylated or other substituted phenol derivatives.
Applications De Recherche Scientifique
3-Acetamidophenol-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Acetamidophenol-d4 is similar to that of its non-labeled analogs. It primarily acts by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-3, which reduces the production of prostaglandins involved in pain and inflammation . The isotopic labeling does not significantly alter its mechanism of action but allows for more precise tracking in research studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetamidophenol:
4-Acetamidophenol: Another isomer with similar analgesic and antipyretic properties.
2-Acetamidophenol: An isomer with different pharmacological properties.
Uniqueness
3-Acetamidophenol-d4 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking and analysis in various studies .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
N-(2,3,4,6-tetradeuterio-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D |
Clé InChI |
QLNWXBAGRTUKKI-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])O)[2H])NC(=O)C)[2H] |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


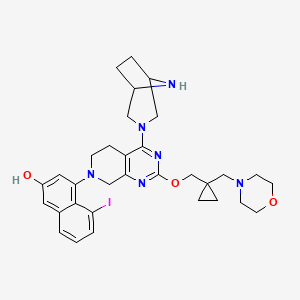


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
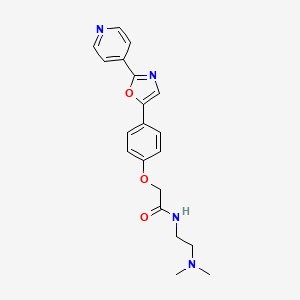
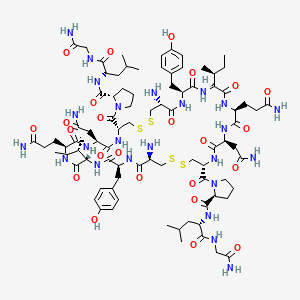
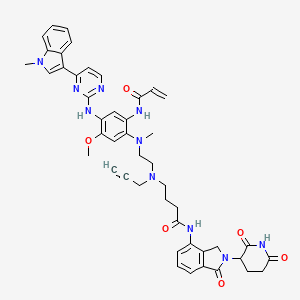
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
